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Introduction
The accurate and efficient quantification of artificial and natural sweeteners in various matrices,

including food products and pharmaceutical formulations, is crucial for quality control,

regulatory compliance, and safety assessment. Capillary electrophoresis (CE) has emerged as

a powerful analytical technique for the separation and determination of sweeteners.[1][2][3][4]

Its advantages include high separation efficiency, short analysis times, low consumption of

reagents and samples, and versatility in handling a wide range of analytes.[1] This document

provides detailed application notes and protocols for the analysis of common sweeteners using

different modes of capillary electrophoresis.

Principles of Sweetener Separation by Capillary
Electrophoresis
Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary

under the influence of a high-voltage electric field. The separation is based on differences in

the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.

For sweeteners that are neutral or have similar charge-to-size ratios, Micellar Electrokinetic

Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant is added to

the background electrolyte at a concentration above its critical micelle concentration, forming

micelles that act as a pseudostationary phase. Neutral analytes can partition between the
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aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on

their hydrophobicity.

Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various sweeteners

using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography

(MEKC).

Table 1: Quantitative Data for Sweetener Analysis by Capillary Zone Electrophoresis (CZE)

Sweetener
Linear Range
(mg/L)

Limit of
Detection
(LOD) (mg/L)

Limit of
Quantitation
(LOQ) (mg/L)

Reference

Sucralose 42 - 1000 28 42

Aspartame Not Specified 6.5 µmol/L Not Specified

Cyclamate Not Specified 5.0 µmol/L Not Specified

Saccharin Not Specified 4.0 µmol/L Not Specified

Acesulfame-K Not Specified 3.8 µmol/L Not Specified

Table 2: Quantitative Data for Sweetener Analysis by Micellar Electrokinetic Chromatography

(MEKC)

Sweetener
Limit of Detection
(µg/g)

Recovery Rate (%) Reference

Dulcin 10 - 25 ~90

Aspartame 10 - 25 ~90

Saccharin 10 - 25 ~90

Acesulfame-K 10 - 25 ~90

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Determination of Sucralose in Low-Calorie
Soft Drinks by CZE
This protocol is based on the method described by Stroka et al. for the determination of

Sucralose.

1. Instrumentation:

Capillary Electrophoresis system with a UV detector.

Uncoated fused-silica capillary.

2. Reagents and Solutions:

Background Electrolyte (BGE): 3,5-dinitrobenzoic acid buffer at pH 12.1.

Sucralose standard solutions.

0.1 M Sodium Hydroxide (for capillary conditioning).

Deionized water.

3. Capillary Conditioning:

Rinse the new capillary with 0.1 M NaOH for 10 minutes.

Flush with deionized water for 5 minutes.

Equilibrate with the BGE for 15 minutes.

Between runs, rinse with BGE for 2 minutes.

4. Sample Preparation:

Degas carbonated beverage samples by ultrasonication.

No further sample clean-up is typically required for low-calorie soft drinks.
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5. Electrophoretic Conditions:

Capillary: Uncoated fused-silica.

BGE: 3,5-dinitrobenzoic acid buffer, pH 12.1.

Injection: Hydrodynamic or electrokinetic injection of the sample.

Applied Voltage: Optimize for best separation and analysis time (e.g., 20-30 kV).

Detection: Indirect UV absorption.

Temperature: Maintain at a constant temperature (e.g., 25 °C).

6. Data Analysis:

Identify the Sucralose peak based on its migration time compared to a standard.

Quantify the concentration using a calibration curve prepared from standard solutions.

Protocol 2: Simultaneous Determination of Sweeteners
and Preservatives in Preserved Fruits by MEKC
This protocol is adapted from the method for analyzing sweeteners and preservatives in

preserved fruits.

1. Instrumentation:

Capillary Electrophoresis system with a UV detector.

Uncoated fused-silica capillary (e.g., 57 cm total length).

2. Reagents and Solutions:

Background Electrolyte (BGE): 0.05 M sodium deoxycholate, 0.02 M borate-phosphate

buffer (pH 8.6), and 5% acetonitrile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard solutions of sweeteners (dulcin, aspartame, saccharin, acesulfame-K) and

preservatives.

Methanol.

Deionized water.

Solid-Phase Extraction (SPE) cartridges for sample clean-up.

3. Capillary Conditioning:

Flush the capillary sequentially with 1.0 M NaOH, deionized water, and BGE.

Equilibrate with BGE before the first injection.

4. Sample Preparation:

Homogenize the preserved fruit sample.

Perform ion-pair extraction using sonication.

Follow with Solid-Phase Extraction (SPE) for sample clean-up and concentration.

Elute the analytes and dissolve in the BGE.

5. Electrophoretic Conditions:

Capillary: 57 cm uncoated fused-silica.

BGE: 0.05 M sodium deoxycholate, 0.02 M borate-phosphate buffer (pH 8.6), and 5%

acetonitrile.

Injection: Pressure or vacuum injection.

Applied Voltage: Optimize for best separation (e.g., 20 kV).

Detection: UV detection at 214 nm.

Temperature: Maintain at a constant temperature.
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6. Data Analysis:

Identify and quantify the sweeteners and preservatives based on their migration times and

peak areas relative to standards.
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Caption: Experimental workflow for sweetener analysis by capillary electrophoresis.
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Caption: Principle of Micellar Electrokinetic Chromatography (MEKC).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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